4-Formyl-2,5-dimethylthiophene-3-sulfonamide
Description
Properties
IUPAC Name |
4-formyl-2,5-dimethylthiophene-3-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S2/c1-4-6(3-9)7(5(2)12-4)13(8,10)11/h3H,1-2H3,(H2,8,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYJHCVGWRFKPFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)C)S(=O)(=O)N)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Formyl-2,5-dimethylthiophene-3-sulfonamide typically involves the following steps:
Chemical Reactions Analysis
4-Formyl-2,5-dimethylthiophene-3-sulfonamide undergoes various chemical reactions, including:
Scientific Research Applications
Medicinal Chemistry Applications
1. Antihypertensive Agents
4-Formyl-2,5-dimethylthiophene-3-sulfonamide and similar sulfonamide derivatives have been investigated for their ability to modulate the activity of endothelin receptors. Endothelin is a peptide that plays a significant role in vasoconstriction and blood pressure regulation. Compounds that inhibit endothelin receptor activity are valuable in treating conditions such as hypertension, pulmonary hypertension, and other vascular disorders .
2. Anticancer Properties
Research has indicated that sulfonamide derivatives can exhibit anticancer activities by targeting specific cellular pathways. For instance, compounds that inhibit protein kinases involved in cancer progression have shown promise. The structural modifications of sulfonamides, including those similar to this compound, may enhance their efficacy against various cancer cell lines .
3. Antimicrobial Activity
The compound's potential as an antimicrobial agent is also noteworthy. Studies on related thiophene derivatives have demonstrated effectiveness against multidrug-resistant bacteria and fungi. The mechanisms often involve interference with bacterial enzymes or cellular processes critical for survival .
Materials Science Applications
1. Organic Electronics
Due to its unique electronic properties, this compound can be explored for applications in organic electronics. Thiophene derivatives are known for their conductivity and ability to form stable thin films, making them suitable candidates for organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
2. Sensor Development
The compound's chemical properties may enable its use in sensor technologies. Thiophene-based materials are often employed in the fabrication of chemical sensors due to their sensitivity to environmental changes and ability to undergo reversible reactions with target analytes .
Case Studies
Mechanism of Action
The mechanism of action of 4-Formyl-2,5-dimethylthiophene-3-sulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: The exact pathways involved depend on the specific biological or chemical context.
Comparison with Similar Compounds
Table 1: Key Structural Features
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Substituents | Functional Groups |
|---|---|---|---|---|---|
| This compound | C₇H₉NO₃S₂ | 219.28 | Thiophene | 2,5-dimethyl; 4-formyl; 3-sulfonamide | Aldehyde, sulfonamide, methyl |
| ZX-FH023411 | C₁₂H₁₉NO₃S₂ | 289.41 | Thiophene | 2,5-dimethyl; 3-sulfonamide; N-linked 4-hydroxycyclohexyl | Hydroxyl, sulfonamide, methyl |
| ZX-FH023410 | C₁₂H₁₅F₂NO₃S | 291.07 | Benzene | 2,5-difluoro; 1-sulfonamide; N-linked 4-hydroxycyclohexyl | Hydroxyl, sulfonamide, fluorine |
Key Observations:
Core Heterocycle: The target compound and ZX-FH023411 share a thiophene backbone, whereas ZX-FH023410 is benzene-based.
Substituent Effects :
- The formyl group in the target compound introduces electrophilic reactivity absent in ZX-FH023411 and ZX-FH023410, enabling nucleophilic addition or condensation reactions .
- Fluorine atoms in ZX-FH023410 enhance electronegativity and metabolic stability compared to methyl groups in the thiophene derivatives .
- The 4-hydroxycyclohexyl group in ZX-FH023410 and ZX-FH023411 may improve solubility and steric bulk compared to the simpler sulfonamide in the target compound .
Physicochemical and Practical Comparisons
Table 2: Experimental and Predicted Properties
| Property | This compound | ZX-FH023411 | ZX-FH023410 |
|---|---|---|---|
| Purity | Not reported | 95% | 95% |
| Storage Conditions | Not reported | +4°C | +4°C |
| Predicted CCS ([M+H]⁺, Ų) | 149.4 | Not available | Not available |
| Synthetic Accessibility | Likely complex (formyl group) | Moderate (no formyl) | Moderate (fluorine) |
Critical Insights:
- Reactivity : The formyl group in the target compound may limit stability under basic or nucleophilic conditions compared to ZX-FH023411 and ZX-FH023410, which lack this moiety .
Biological Activity
Chemical Structure and Properties
The chemical structure of 4-Formyl-2,5-dimethylthiophene-3-sulfonamide contributes to its reactivity and potential biological activity. The presence of both the formyl and sulfonamide groups allows for various interactions with biological targets, such as enzymes and receptors.
| Functional Group | Description | Potential Impact on Activity |
|---|---|---|
| Formyl (-CHO) | Aldehyde group that can participate in nucleophilic addition reactions | May enhance binding to biological targets |
| Sulfonamide (-SO2NH2) | Known for antibacterial properties | Essential for hydrogen bonding with proteins |
The mechanism of action for this compound involves its interaction with specific molecular targets. The sulfonamide moiety is particularly important as it can form hydrogen bonds with target proteins, which may enhance the compound's bioactivity.
Potential Mechanisms:
- Enzyme Inhibition: Similar compounds have been shown to inhibit enzymes involved in disease processes, suggesting that this compound may also exert similar effects.
- Receptor Binding: The structural features may allow for effective binding to specific receptors, potentially modulating their activity.
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities. Notably, sulfonamides are recognized for their antibacterial properties.
Anticancer Activity
Recent studies on related compounds have demonstrated potential anticancer effects. For example, derivatives of thiophenes have shown activity against various cancer cell lines:
These findings suggest that this compound may possess similar anticancer properties due to its structural analogies.
Antibacterial Activity
Sulfonamides are well-known for their antibacterial effects. The presence of the sulfonamide group in this compound may confer similar activity against bacterial pathogens.
Case Studies
While direct case studies on this compound are scarce, related compounds provide insight into its potential applications:
- Topoisomerase Inhibitors: Studies on thiophene-based compounds have identified them as selective inhibitors of topoisomerase II, showcasing their potential in cancer therapy .
- Antimicrobial Agents: Compounds with similar structures have demonstrated efficacy against resistant strains of bacteria and fungi, indicating a promising avenue for further research into the antimicrobial properties of this compound .
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing 4-Formyl-2,5-dimethylthiophene-3-sulfonamide?
- Methodological Answer : Synthesis typically involves sequential functionalization of thiophene derivatives. For example:
Sulfonylation : React 2,5-dimethylthiophene with chlorosulfonic acid under controlled temperatures (0–5°C) to introduce the sulfonyl chloride group.
Amidation : Treat the sulfonyl chloride intermediate with ammonia or amines to form the sulfonamide moiety.
Formylation : Use Vilsmeier-Haack conditions (POCl₃/DMF) to introduce the formyl group at the 4-position.
Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates via column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and purity. For example, the formyl proton typically resonates at δ 9.8–10.2 ppm.
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1350/1150 cm⁻¹ (sulfonamide S=O stretches) are diagnostic.
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₇H₉NO₃S₂: calculated 220.0143).
- Elemental Analysis : Verify C, H, N, S percentages (±0.4% theoretical values) for new compounds .
Advanced Research Questions
Q. How can steric hindrance during sulfonylation be mitigated in the synthesis of this compound?
- Methodological Answer : Steric challenges arise from adjacent methyl and formyl groups. Strategies include:
Solvent Optimization : Use polar aprotic solvents (e.g., THF or DCM) to enhance reagent mobility.
Temperature Control : Prolong reaction times at lower temperatures (e.g., 24–48 hours at 0°C) to favor selective sulfonylation.
Catalytic Additives : Employ triethylamine (Et₃N) to neutralize HCl byproducts and accelerate reaction kinetics .
Q. How should researchers resolve discrepancies between theoretical and experimental spectral data (e.g., NMR chemical shifts)?
- Methodological Answer :
Cross-Validation : Compare experimental NMR data with computational predictions (DFT or molecular modeling software).
Alternative Techniques : Use 2D NMR (COSY, HSQC) to assign ambiguous signals.
Literature Benchmarking : Reference analogous compounds (e.g., 3,5-dimethyl-4-trifluoromethanesulfonyloxybenzaldehyde, δ 9.9 ppm for formyl protons) to identify outliers .
Q. What strategies optimize the formylation step to avoid over-oxidation or side reactions?
- Methodological Answer :
- Reagent Stoichiometry : Use 1.2 equivalents of DMF in Vilsmeier-Haack conditions to minimize side products.
- Quenching Protocol : Slowly add cold aqueous sodium acetate to neutralize POCl₃ and stabilize the formyl group.
- Workup : Extract the product with dichloromethane (DCM) and wash with brine to remove acidic residues .
Key Considerations for Researchers
- Contradiction Analysis : Iteratively cross-check data (e.g., NMR vs. HRMS) and document deviations. For unresolved issues, consult crystallographic data (if available) or replicate experiments .
- Safety Protocols : Handle sulfonating agents (e.g., chlorosulfonic acid) in fume hoods with appropriate PPE due to corrosive hazards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
